2034997-64-1 Sulfone Oxidation State Abolishes BET Bromodomain Binding: Selectivity Advantage Over Thioether Analogs
The 1,1-dioxido (sulfone) moiety of 2034997-64-1 fundamentally alters its target engagement profile compared to thioether-containing 1,4-thiazepane analogs. In a systematic SAR study of 1,4-thiazepane fragments against BRD4(D1), the thioether analog 17 (ethyl carbamate) bound with a Kd of approximately 230–280 µM, whereas oxidation to the corresponding sulfone (analog 26) completely precluded binding (no detectable Kd) as measured by protein-observed 19F NMR [1]. This demonstrates that 2034997-64-1, by virtue of its sulfone group, is expected to be inactive against BET bromodomains, in contrast to thioether-based 1,4-thiazepane fragments that exhibit micromolar BRD4 affinity [1]. For applications requiring BET-inactive control compounds or scaffolds with intentionally abrogated bromodomain binding, 2034997-64-1 offers a structurally matched but functionally orthogonal option.
| Evidence Dimension | BRD4(D1) bromodomain binding affinity |
|---|---|
| Target Compound Data | No detectable binding (predicted by sulfone class: Kd > detection limit, binding precluded) [1] |
| Comparator Or Baseline | Thioether analog 17 (ethyl carbamate thiazepane): Kd = 230–280 µM for BRD4(D1); other thioether analogs (1, 18, 19): Kd = 230–280 µM [1] |
| Quantified Difference | Qualitative: sulfone oxidation abolishes binding; thioether forms retain micromolar affinity |
| Conditions | Protein-observed 19F NMR (PrOF NMR) competitive binding assay using BRD4(D1) bromodomain [1] |
Why This Matters
For researchers requiring a BET-inactive thiazepane scaffold that retains the 3D core geometry but lacks bromodomain affinity—useful as a negative control or selectivity probe—2034997-64-1 provides a structurally matched but functionally silent comparator that thioether analogs cannot achieve.
- [1] Johnson, J. A., Nicolaou, C. A., Kirberger, S. E., Pandey, A. K., Hu, H., & Pomerantz, W. C. K. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1648–1654. DOI: 10.1021/acsmedchemlett.9b00414 View Source
